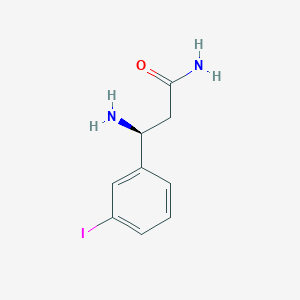![molecular formula C9H14N2O B13070530 3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13070530.png)
3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine is a heterocyclic compound that features a fused pyridine and oxazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural similarity to various pharmacophores.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine derivatives with isocyanates or carbamates under dehydrative conditions to form the oxazole ring . Another approach includes the condensation of oxazole derivatives with pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridine derivatives, depending on the reaction conditions and reagents used.
科学研究应用
3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular processes .
相似化合物的比较
Similar Compounds
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile: Another fused pyridine derivative with similar structural features.
Oxazolo[5,4-d]pyrimidines: Compounds with a fused oxazole and pyrimidine ring system.
Isoxazolopyridines: Aromatic compounds containing an isoxazole ring fused to a pyridine ring.
Uniqueness
3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. Its structural features make it a valuable scaffold for drug design and development.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
3-propan-2-yl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C9H14N2O/c1-6(2)9-7-3-4-10-5-8(7)12-11-9/h6,10H,3-5H2,1-2H3 |
InChI 键 |
AOJDKZFKRVGXLG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NOC2=C1CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B13070449.png)
![2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13070450.png)

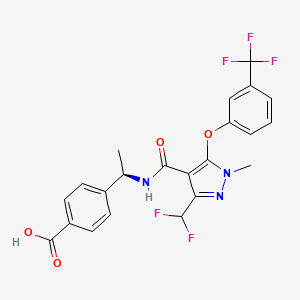
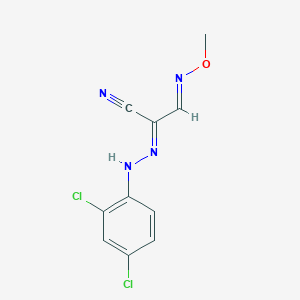
![1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13070464.png)
![(4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13070472.png)
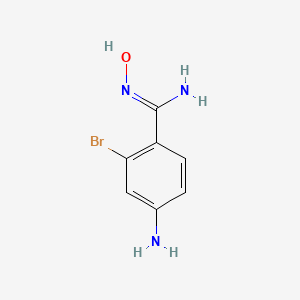
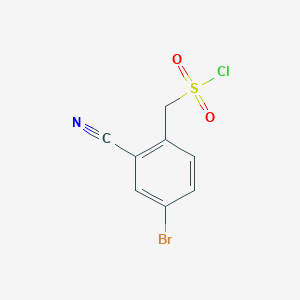
![1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070483.png)
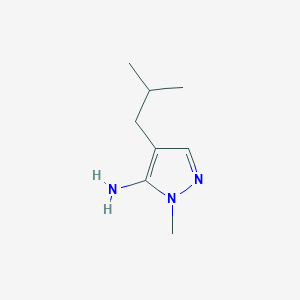
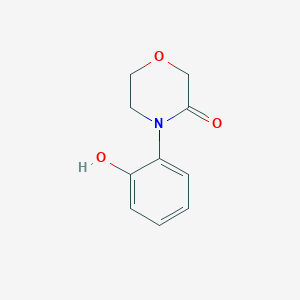
![Cis-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13070510.png)
